3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

説明

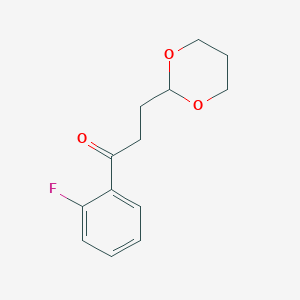

3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone: is an organic compound that features a 1,3-dioxane ring attached to a fluorinated propiophenone structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The fluorinated propiophenone moiety can be introduced via Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-efficiency catalysts to reduce reaction times and improve selectivity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxane ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. It can undergo oxidation, reduction, and substitution reactions:

- Oxidation : Can lead to the formation of ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

- Reduction : The carbonyl group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophiles can be introduced at various positions under basic conditions.

2. Medicinal Chemistry

In medicinal chemistry, this compound is explored as a scaffold for developing new pharmaceuticals. The fluorinated aromatic ring and dioxane moiety can enhance pharmacokinetic properties such as metabolic stability and bioavailability.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

These findings suggest potential for development as an anticancer agent through mechanisms involving apoptosis induction and enzyme modulation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study tested its efficacy against bacterial strains such as E. coli and S. aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, warranting further exploration for therapeutic applications.

Industrial Applications

Beyond its role in research, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for incorporation into polymers and advanced materials, enhancing their properties.

Case Study 1: Anticancer Research

In a comparative study focusing on the anticancer effects of derivatives similar to this compound, researchers found that these compounds induced apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated its effectiveness as a potential therapeutic agent against resistant bacterial infections.

作用機序

The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the dioxane ring can influence the compound’s overall conformation and stability.

類似化合物との比較

3-(1,3-Dioxan-2-YL)aniline: Similar structure with an aniline group instead of a propiophenone moiety.

3-(1,3-Dioxan-2-YL)phenol: Contains a phenol group, offering different reactivity and applications.

1,3,5-Tris(1,3-dioxan-2-YL)benzene: Features multiple dioxane rings attached to a benzene core, providing a more complex structure.

Uniqueness: 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is unique due to the presence of both a fluorinated aromatic ring and a 1,3-dioxane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

生物活性

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FO3. The compound features a dioxane ring, which contributes to its unique reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 240.25 g/mol |

| Structure | Structure |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various derivatives, compounds similar to this one showed significant activity against several bacterial strains, suggesting that the dioxane moiety may enhance the binding affinity to microbial targets.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A comparative study demonstrated that derivatives of this compound exhibited cytotoxic activity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and death .

The mechanism of action for this compound is thought to involve:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and influencing cellular processes.

- Covalent Bond Formation : As an electrophile, it can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function .

Study on Antimicrobial Activity

A recent study tested this compound against various bacterial strains including E. coli and S. aureus. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, warranting further exploration for potential therapeutic applications .

Study on Anticancer Effects

In another investigation focusing on the anticancer properties of similar compounds, researchers found that treatment with derivatives of this compound resulted in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

The results indicate a promising cytotoxic effect against these cancer cell lines, highlighting the potential for development as an anticancer agent .

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPDJANGVDXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645925 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-98-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。